molecular formula C2H6S B3333751 Dimethyl-13C2 sulfide CAS No. 136321-14-7

Dimethyl-13C2 sulfide

Cat. No.: B3333751
CAS No.: 136321-14-7
M. Wt: 64.12 g/mol
InChI Key: QMMFVYPAHWMCMS-ZDOIIHCHSA-N
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Description

Dimethyl-13C2 sulfide is a stable isotope-labeled compound with the molecular formula 13CH3S13CH3. It is a sulfur-containing organic compound where both carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study various chemical and biological processes due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-13C2 sulfide can be synthesized through several methods. One common approach involves the reaction of methanol-13C with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of carbon disulfide-13C2. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-13C2 sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethyl sulfoxide-13C2 and further to dimethyl sulfone-13C2.

    Reduction: It can be reduced to form methane-13C and hydrogen sulfide.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Dimethyl sulfoxide-13C2 and dimethyl sulfone-13C2.

    Reduction: Methane-13C and hydrogen sulfide.

    Substitution: Various substituted sulfur compounds depending on the nucleophile used.

Scientific Research Applications

Dimethyl-13C2 sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of sulfur-containing compounds.

    Biology: It is employed in metabolic studies to trace the incorporation and transformation of sulfur in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in studying sulfur metabolism and related disorders.

    Industry: It is utilized in the synthesis of labeled pharmaceuticals and agrochemicals to study their environmental fate and degradation pathways.

Mechanism of Action

The mechanism by which dimethyl-13C2 sulfide exerts its effects involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to dimethyl sulfoxide-13C2 and dimethyl sulfone-13C2 through the action of oxidizing agents. These transformations are catalyzed by enzymes such as monooxygenases and oxidases in biological systems. The labeled carbon atoms allow for precise tracking of the compound’s fate and interactions within these pathways.

Comparison with Similar Compounds

Dimethyl-13C2 sulfide can be compared with other similar compounds, such as:

    Dimethyl disulfide-13C2: Contains an additional sulfur atom, leading to different reactivity and applications.

    Dimethyl sulfoxide-13C2: An oxidized form of this compound with distinct chemical properties and uses.

    Dimethyl sulfate-13C2: Contains a sulfate group, making it a potent methylating agent with different reactivity.

This compound is unique due to its specific isotopic labeling, which provides valuable insights into sulfur chemistry and biology that are not possible with non-labeled compounds.

Properties

IUPAC Name

(113C)methylsulfanyl(113C)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480324
Record name Dimethyl-13C2 sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136321-14-7
Record name Dimethyl-13C2 sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136321-14-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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